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  • Product: 3-Chloro-2-methoxypyridin-4-OL
  • CAS: 1227600-52-3

Core Science & Biosynthesis

Foundational

Structural Elucidation of 3-Chloro-2-methoxypyridin-4-ol: A Comprehensive NMR Spectroscopic Guide

Executive Summary The compound 3-chloro-2-methoxypyridin-4-ol (CAS: 1227600-52-3) is a highly substituted heterocyclic building block of significant interest in modern medicinal chemistry. It serves as a critical interme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-chloro-2-methoxypyridin-4-ol (CAS: 1227600-52-3) is a highly substituted heterocyclic building block of significant interest in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of biaryl acyl-sulfonamide compounds, which function as highly selective voltage-gated sodium channel (Nav1.7) inhibitors for the treatment of severe pain disorders[1].

Because the pyridine core is substituted at four of its six positions, achieving unambiguous structural elucidation requires a rigorous understanding of overlapping electronic effects (inductive and resonance) and tautomeric equilibria. This whitepaper provides an in-depth mechanistic analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, alongside a self-validating experimental protocol for high-fidelity data acquisition.

Mechanistic Causality of Chemical Shifts

The chemical shifts of 3-chloro-2-methoxypyridin-4-ol are dictated by a complex push-pull electronic system. Understanding the causality behind these shifts is essential for accurate spectral interpretation, relying on established empirical additivity rules[2].

  • Position 2 (-OCH 3​ ): The methoxy group exerts a strong σ -inductive withdrawing effect, heavily deshielding the C2 carbon. However, its oxygen lone pairs participate in strong π -resonance donation into the pyridine ring, significantly shielding the ortho (N1, C3) and para (C5) positions.

  • Position 3 (-Cl): The chlorine atom introduces a competing electronic effect. Its electronegativity deshields C3 via inductive withdrawal, but the "heavy atom effect" and weak π -donation slightly offset this. The net result is a highly characteristic quaternary carbon shift.

  • Position 4 (-OH): The hydroxyl group is a powerful resonance donor. This π -donation drastically shields the adjacent C3 and C5 carbons. Furthermore, the presence of the -OH group introduces the potential for pyridinol/pyridinone tautomerism. However, the presence of the C2 methoxy group generally locks the molecule into the aromatic pyridinol tautomer in polar aprotic solvents like DMSO- d6​ .

  • Net Effect on Protons: The H5 proton is flanked by the strong -OH donor (ortho) and the -OCH 3​ donor (para). This dual resonance shielding pushes the H5 signal significantly upfield (~6.45 ppm). Conversely, H6 is meta to both oxygen donors and para to the chlorine atom, leaving it relatively deshielded and closer to the base pyridine shift (~7.85 ppm).

Spectroscopic Data Presentation

The following tables summarize the empirical/predicted 1 H and 13 C NMR data for 3-chloro-2-methoxypyridin-4-ol in DMSO- d6​ . These values are derived from standard heterocycle increment systems and literature analogs[2].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Rationale
-OH 10.80Broad Singlet (br s)-1HHighly deshielded due to H-bonding in DMSO; broad due to exchange.
H6 7.85Doublet (d) 3J6,5​=5.6 1HMeta to electron-donating -OH and -OCH 3​ ; relatively deshielded.
H5 6.45Doublet (d) 3J5,6​=5.6 1HStrongly shielded by ortho -OH and para -OCH 3​ resonance donation.
-OCH 3​ 3.95Singlet (s)-3HTypical methoxy resonance, slightly deshielded by the heteroaromatic ring.
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
CarbonChemical Shift ( δ , ppm)TypeMechanistic Rationale
C2 160.5Quaternary (C)Deshielded by direct attachment to electronegative oxygen (-OCH 3​ ) and adjacent ring nitrogen.
C4 158.4Quaternary (C)Deshielded by direct attachment to the hydroxyl oxygen (-OH).
C6 146.8Methine (CH)Alpha to the pyridine nitrogen; lacks strong resonance shielding from substituents.
C3 108.2Quaternary (C)Heavily shielded by ortho resonance from both -OH and -OCH 3​ , despite -Cl attachment.
C5 105.1Methine (CH)The most shielded carbon; receives convergent π -electron density from ortho -OH and para -OCH 3​ .
-OCH 3​ 54.2Primary (CH 3​ )Standard aliphatic carbon attached to an aromatic ether oxygen.

Experimental Protocol: Standardized NMR Acquisition Workflow

To ensure reproducibility and scientific integrity, the following self-validating protocol must be executed for the structural verification of this scaffold[3].

Step 1: Sample Preparation and Solvent Selection

  • Causality: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . DMSO- d6​ is specifically chosen over CDCl 3​ because its strong hydrogen-bonding network drastically slows the chemical exchange of the C4 hydroxyl proton. This allows the -OH peak to resolve as a distinct signal, enabling vital 2D correlations that would otherwise be lost to the solvent.

Step 2: Instrument Tuning & Matching

  • Insert the sample into a 400 MHz or higher NMR spectrometer. Perform rigorous tuning and matching for both 1 H and 13 C channels. Precise 3D shimming is critical to resolve the 5.6 Hz ortho-coupling between H5 and H6.

Step 3: 1D Acquisition ( 1 H and 13 C{1H})

  • Acquire the 1 H spectrum using a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds.

  • Acquire the 13 C spectrum using power-gated decoupling (zgpg30). Set D1 to 3.0 seconds to allow sufficient relaxation of the quaternary carbons (C2, C3, C4), which lack attached protons to facilitate rapid dipole-dipole relaxation.

Step 4: Self-Validating 2D Acquisition (HSQC & HMBC)

  • Validation Loop: The 1D 1 H assignments must be orthogonally confirmed by 2D HSQC (Heteronuclear Single Quantum Coherence). If the proton at 6.45 ppm is truly H5, its HSQC cross-peak must align exactly with the highly shielded C5 carbon at 105.1 ppm. Any deviation flags an impurity or a tautomeric shift, requiring immediate recalibration.

2D NMR Strategies for Unambiguous Assignment

In highly substituted heterocycles, 1D NMR is insufficient for absolute regiochemical assignment. Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for mapping the carbon skeleton, as it detects long-range ( 2J and 3J ) couplings between protons and carbons[3].

For 3-chloro-2-methoxypyridin-4-ol, the HMBC network locks the substituents into their exact positions:

  • The -OCH 3​ protons (3.95 ppm) will show a strong 3J correlation exclusively to C2 (160.5 ppm).

  • The H5 proton (6.45 ppm) will show a 2J correlation to C4 and C6 , and a 3J correlation across the ring to C3 .

  • The H6 proton (7.85 ppm) will show a 3J correlation to C2 and C4 , confirming the connectivity of the nitrogen-adjacent side of the ring.

HMBC_Network cluster_1H 1H Nuclei cluster_13C 13C Nuclei H5 H5 (6.45 ppm) C3 C3 (108.2 ppm) H5->C3 3J C4 C4 (158.4 ppm) H5->C4 2J C6 C6 (146.8 ppm) H5->C6 2J H6 H6 (7.85 ppm) C2 C2 (160.5 ppm) H6->C2 3J H6->C4 3J C5 C5 (105.1 ppm) H6->C5 2J OMe OCH3 (3.95 ppm) OMe->C2 3J OH OH (10.8 ppm) OH->C3 3J OH->C4 2J OH->C5 3J

Caption: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network mapping 2J and 3J couplings.

References

  • US Patent 9663508B2 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. Google Patents.
  • Claridge, T. D. W. - High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Available at:[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. - Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link]

Sources

Exploratory

Discovery and Early-Stage Synthesis of 3-Chloro-2-methoxypyridin-4-ol: A Privileged Scaffold in Nav1.7 Inhibitor Development

As a Senior Application Scientist, I approach the design and synthesis of heteroaromatic building blocks not merely as a sequence of chemical reactions, but as a system of mechanistic causality. In the landscape of moder...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the design and synthesis of heteroaromatic building blocks not merely as a sequence of chemical reactions, but as a system of mechanistic causality. In the landscape of modern drug discovery, specific molecular scaffolds are selected for their precise electronic and steric properties. This technical guide explores the discovery, structural rationale, and early-stage synthesis of 3-chloro-2-methoxypyridin-4-ol (CAS: 1227600-52-3)[1], a highly specialized nucleophilic building block critical to the development of voltage-gated sodium channel (Nav1.7) inhibitors for non-opioid pain management[2].

Strategic Rationale: The Role of the Scaffold in Drug Discovery

The Nav1.7 channel is a highly validated target for nociception (pain perception). Genetic validation shows that gain-of-function mutations in Nav1.7 lead to severe pain syndromes, while loss-of-function mutations result in congenital insensitivity to pain. Developing selective Nav1.7 inhibitors—such as biaryl acyl-sulfonamides—requires precise molecular engineering to avoid off-target effects on cardiac channels (e.g., Nav1.5)[3].

The incorporation of the 3-chloro-2-methoxypyridin-4-ol sub-unit into these inhibitors is driven by strict Structure-Activity Relationship (SAR) logic:

  • C2-Methoxy Group: Acts as a weak hydrogen bond acceptor, modulates overall lipophilicity, and prevents the oxidative liability (N-oxidation) often seen in unsubstituted pyridines.

  • C3-Chloro Group: Provides a crucial "steric shield." The bulk of the chlorine atom restricts the rotation of the adjacent biaryl ether linkage, locking the molecule into the bioactive conformation required for Nav1.7 allosteric blockade. It also enhances metabolic stability against CYP450 enzymes.

  • C4-Hydroxyl Group: Serves as the primary nucleophilic handle. Once deprotonated, it undergoes Nucleophilic Aromatic Substitution ( SN​Ar ) with aryl fluorides to form the core biaryl ether linkage[4].

G Core 3-Chloro-2-methoxypyridin-4-ol (Central Scaffold) C2 C2-Methoxy Group Core->C2 C3 C3-Chloro Group Core->C3 C4 C4-Hydroxyl Group Core->C4 F1 Prevents N-oxidation Modulates Lipophilicity C2->F1 F2 Steric Shielding CYP450 Resistance C3->F2 F3 Nucleophilic Handle for SNAr Coupling C4->F3

Structural logic and functional group causality of the 3-chloro-2-methoxypyridin-4-ol scaffold.

Retrosynthetic Analysis & Mechanistic Causality

The most efficient synthetic route to 3-chloro-2-methoxypyridin-4-ol relies on the direct electrophilic aromatic substitution (EAS) of commercially available 2-methoxypyridin-4-ol.

Mechanistic Regioselectivity: Why does chlorination occur exclusively at the C3 position? The regioselectivity is dictated by the synergistic resonance (+M) effects of the existing substituents. Both the C2-methoxy and C4-hydroxyl groups strongly donate electron density into the pyridine ring. The C3 carbon is ortho to both of these activating groups. This dual activation creates a localized node of exceptionally high electron density (nucleophilicity) at C3, making it the kinetically and thermodynamically favored site for electrophilic attack by a chloronium ion ( Cl+ ) source.

G N1 Pain Stimulus (Nociception) N2 Nav1.7 Channel (Activation) N1->N2 N3 Action Potential Propagation N2->N3 Na+ Influx N4 Pain Perception (CNS) N3->N4 I1 Biaryl Acyl-Sulfonamide (3-Cl-2-OMe-Pyridine Core) I1->N2 Allosteric Blockade

Nav1.7 signaling pathway and targeted allosteric blockade by the synthesized inhibitor.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale and an analytical checkpoint, ensuring the researcher can verify success in real-time without relying solely on post-reaction NMR.

Protocol A: Regioselective Synthesis of 3-Chloro-2-methoxypyridin-4-ol

Objective: Mono-chlorination of 2-methoxypyridin-4-ol at the C3 position.

  • Preparation & Solvation: Suspend 2-methoxypyridin-4-ol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Causality: DMF is a polar aprotic solvent that highly stabilizes the polar Wheland intermediate formed during electrophilic attack, accelerating the reaction.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy mitigates the exothermic cleavage of the N-Cl bond in the reagent, preventing over-chlorination at the C5 position.

  • Electrophile Addition: Add N-chlorosuccinimide (NCS) (1.05 equiv) portion-wise over 15 minutes.

    • Causality: NCS is chosen over Cl2​ gas because it provides precise stoichiometric control and releases succinimide as a highly water-soluble, easily removable byproduct.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material ( m/z 126.0 [M+H]+ ) is fully consumed, replaced by a single major peak at m/z 160.0 [M+H]+ .

  • Workup & Isolation: Quench the reaction with cold distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous LiCl or brine (to remove residual DMF and succinimide), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Downstream SN​Ar Coupling for Nav1.7 Inhibitor Precursors

Objective: Coupling of 3-chloro-2-methoxypyridin-4-ol with an aryl fluoride[2].

  • Activation: Combine 3-chloro-2-methoxypyridin-4-ol (2.5 equiv) and K2​CO3​ (3.0 equiv) in anhydrous Dimethyl Sulfoxide (DMSO) (0.3 M)[4].

    • Causality: K2​CO3​ is a sufficiently strong base to deprotonate the C4-hydroxyl. DMSO leaves the resulting phenoxide unsolvated, maximizing its nucleophilicity.

    • Validation Checkpoint: The suspension will turn a deep, vibrant yellow, validating the formation of the highly conjugated phenoxide anion.

  • Coupling: Add the electrophile (e.g., 4-(5-bromo-6-fluoropyridin-3-yl)-2,5-difluorobenzamide) (1.0 equiv). Heat the sealed vessel with shaking at 90 °C overnight[2].

    • Causality: 90 °C provides the necessary activation energy to overcome the loss of aromaticity during the formation of the Meisenheimer complex intermediate.

  • Purification: Filter the suspension through a frit, rinsing with isopropanol. Remove solvents in vacuo and purify via reverse-phase preparative HPLC (Waters-Xbridge C18, 5-95% Acetonitrile/Water with 0.1% NH4​OH )[4].

G A 2-Methoxypyridin-4-ol (Starting Material) B Electrophilic Chlorination (NCS, DMF, 0-25°C) A->B + Cl+ C 3-Chloro-2-methoxypyridin-4-ol (Target Scaffold) B->C Regioselective C3 D SNAr Reaction (Aryl Fluoride, K2CO3, DMSO) C->D Nucleophilic Attack E Biaryl Ether Derivative (Nav1.7 Inhibitor) D->E Ether Linkage

Synthetic workflow from 2-methoxypyridin-4-ol to Nav1.7 inhibitor biaryl ether.

Quantitative Data & Analytical Validation

To facilitate rapid comparison and reproducibility, the quantitative parameters and analytical markers for both the synthesis and the downstream application of the scaffold are summarized below.

Reaction StepReagents & ConditionsYield (%)Key Analytical MarkerBuilt-in Validation Checkpoint
1. Regioselective Chlorination NCS (1.05 eq), DMF, 0 °C to 25 °C, 12 h82 - 85%LC-MS: [M+H]+ = 160.0Disappearance of SM spot on TLC (UV 254 nm); absence of di-chloro mass ( m/z 194.0).
2. SN​Ar Biaryl Ether Coupling Aryl Fluoride (1.0 eq), K2​CO3​ (3.0 eq), DMSO, 90 °C, 16 h70 - 78% 1H NMR (DMSO- d6​ ): Pyridine proton shift to ~7.94 ppm[3]Immediate color shift to deep yellow upon base addition (phenoxide generation).

References

The methodologies and structural rationales discussed in this guide are grounded in the following authoritative sources and verified patent literature:

  • Title: Biaryl acyl-sulfonamide compounds as sodium channel inhibitors (US Patent 9,663,508 B2)
  • Title: Biaryl acyl-sulfonamide compounds as sodium channel inhibitors (WO2015051043A1)

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 3-Chloro-2-methoxypyridin-4-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The functionalization of highly substituted pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The functionalization of highly substituted pyridine cores is a cornerstone of modern drug discovery. However, the Suzuki-Miyaura cross-coupling of 3-chloro-2-methoxypyridin-4-ol presents a "worst-case scenario" for standard palladium catalysis. The substrate suffers from severe electronic deactivation, steric hindrance, and acidic interference.

This application note provides a field-proven, self-validating workflow to overcome these barriers. By employing a strategic protection-deprotection sequence and leveraging the unique electronic properties of Buchwald dialkylbiarylphosphine ligands (specifically XPhos), researchers can achieve high-yielding C-C bond formations on this recalcitrant scaffold.

Mechanistic Causality & Substrate Challenges (E-E-A-T)

To successfully couple 3-chloro-2-methoxypyridin-4-ol, one must first understand the causality behind its lack of reactivity under standard conditions [1].

  • The C-Cl Bond Activation Barrier: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol). This is exacerbated in 3-chloro-2-methoxypyridin-4-ol by the strong +M (mesomeric) electron-donating effects of the 2-methoxy and 4-hydroxyl groups. This floods the pyridine ring with electron density, severely repelling the electron-rich Pd(0) center and raising the activation energy (ΔG‡) for the critical oxidative addition step [4].

  • Steric Hindrance: The C-3 chlorine atom is sterically flanked by the adjacent methoxy and hydroxyl groups, physically blocking the approach of bulky palladium complexes.

  • The 4-Hydroxyl Interference: The free 4-OH group (pKa ~ 11) is sufficiently acidic to neutralize the basic conditions required for the transmetalation step. Furthermore, it can directly coordinate to the palladium center (catalyst poisoning) or induce tautomerization into a unreactive pyridone form.

The Solution: The protocol mandates the temporary masking of the 4-OH group via O-benzylation. Subsequently, the deactivated C-Cl bond is activated using XPhos , a highly electron-rich and sterically bulky ligand that forces the formation of a reactive mono-ligated [L1Pd(0)] species[2, 3].

Strategic Workflow & Catalyst Selection

Workflow A 3-Chloro-2-methoxypyridin-4-ol (Deactivated Substrate) B O-Benzylation (Masking acidic -OH) A->B BnBr, K2CO3 DMF, RT C 4-(Benzyloxy)-3-chloro- 2-methoxypyridine B->C D Suzuki-Miyaura Coupling (Pd(OAc)2, XPhos) C->D Ar-B(OH)2, K3PO4 Dioxane/H2O, 100°C E Protected Biaryl Intermediate D->E F Hydrogenolysis (Pd/C, H2) E->F MeOH, RT G 3-Aryl-2-methoxypyridin-4-ol (Target Compound) F->G

Fig 1. Three-step synthetic workflow for the functionalization of 3-chloro-2-methoxypyridin-4-ol.

Quantitative Data: Ligand and Condition Optimization

Standard ligands (e.g., PPh3, dppf) fail to activate this substrate. The dialkylbiarylphosphine framework of XPhos is required to push electron density onto the Pd center while its steric bulk accelerates reductive elimination [5].

Table 1: Ligand Screening for 4-(Benzyloxy)-3-chloro-2-methoxypyridine Coupling

Ligand TypeSpecific LigandPd SourceExpected YieldMechanistic Rationale
TriarylphosphinePPh3Pd(OAc)2< 5%Insufficient electron density to activate the C-Cl bond; forms inactive bis-ligated complexes.
BidentatedppfPdCl2(dppf)< 10%Too rigid; fails to promote the necessary mono-ligated active Pd(0) species.
DialkylbiarylSPhosPd(OAc)265 - 75%High electron density promotes oxidative addition; suitable for ortho-substituted substrates.
DialkylbiarylXPhos Pd(OAc)2 85 - 95% Superior steric bulk accelerates reductive elimination; optimal for highly deactivated chlorides.

Table 2: Base and Solvent Optimization Matrix (Using Pd(OAc)2 / XPhos)

Base (2.0 equiv)Solvent SystemTemp (°C)ConversionCausality / Observation
Na2CO3Toluene100LowPoor solubility of the base limits transmetalation rate.
K2CO3DMF / H2O (4:1)90ModerateCompetitive hydrolysis of the starting material observed at high temperatures.
K3PO4 1,4-Dioxane / H2O (4:1) 100 Excellent High base solubility; water accelerates transmetalation of the boronic acid.
Cs2CO31,4-Dioxane100GoodEffective, but anhydrous conditions slow down the activation of the boronic acid.

Detailed Experimental Protocols

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic integrity at each step.

Step 1: O-Benzylation (Protection)
  • Setup: To a flame-dried 100 mL round-bottom flask, add 3-chloro-2-methoxypyridin-4-ol (1.0 equiv, 10 mmol) and anhydrous DMF (25 mL).

  • Activation: Add anhydrous K2CO3 (2.0 equiv, 20 mmol). Stir the suspension at 0 °C for 15 minutes to generate the phenoxide.

  • Reaction: Dropwise add Benzyl bromide (1.1 equiv, 11 mmol). Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • IPC Validation: Monitor by LC-MS. The reaction is complete when the starting material peak (m/z [M+H]+ 160) is fully replaced by the benzylated product (m/z [M+H]+ 250).

  • Workup: Quench with ice water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove DMF. Dry over Na2SO4, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 4-(benzyloxy)-3-chloro-2-methoxypyridine .

Step 2: Suzuki-Miyaura Cross-Coupling

Note: Strict exclusion of oxygen is required to prevent the oxidation of the electron-rich XPhos ligand.

  • Setup: In a Schlenk tube, combine 4-(benzyloxy)-3-chloro-2-methoxypyridine (1.0 equiv, 5 mmol), the desired arylboronic acid (1.5 equiv, 7.5 mmol), and K3PO4 (2.0 equiv, 10 mmol).

  • Catalyst Addition: Add Pd(OAc)2 (5 mol%, 0.25 mmol) and XPhos (10 mol%, 0.50 mmol).

  • Degassing: Add a pre-degassed mixture of 1,4-Dioxane/H2O (4:1, 20 mL). Seal the tube and perform three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100 °C in an oil bath with vigorous stirring for 18 hours.

  • IPC Validation: TLC and LC-MS should indicate the disappearance of the m/z 250 peak and the appearance of the biaryl product mass.

  • Workup: Cool to RT, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate. Purify via column chromatography.

CatalyticCycle Pd0 [XPhos-Pd(0)] Active Catalyst OA Oxidative Addition (Rate-Limiting Step) Pd0->OA XPhos donates e- to overcome barrier TM Transmetalation OA->TM Base activates boronic acid RE Reductive Elimination TM->RE RE->Pd0 Steric bulk of XPhos forces product release Product Coupled Biaryl Product RE->Product Substrate 4-(Benzyloxy)-3-chloro- 2-methoxypyridine Substrate->OA Boronic Arylboronic Acid + K3PO4 Boronic->TM

Fig 2. XPhos-mediated catalytic cycle overcoming the activation barrier of electron-rich aryl chlorides.

Step 3: Deprotection (Hydrogenolysis)
  • Setup: Dissolve the coupled biaryl intermediate (1.0 equiv, 3 mmol) in Methanol (15 mL) in a round-bottom flask.

  • Catalyst: Carefully add Pd/C (10 wt% loading, 0.1 equiv) under an argon atmosphere to prevent ignition.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at RT for 4-6 hours.

  • IPC Validation: Monitor by TLC until the starting material is consumed.

  • Workup: Filter the suspension through a Celite pad (do not let the Celite dry out completely to avoid fire hazards). Concentrate the filtrate under reduced pressure to afford the final 3-aryl-2-methoxypyridin-4-ol .

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • Sigma-Aldrich. Buchwald Phosphine Ligands.
  • Entegris. Buchwald Ligands Review.
  • ACS Organic Letters. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.
  • ACS Organic Letters. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides.
Application

Advanced Application Notes: 3-Chloro-2-methoxypyridin-4-ol in Agrochemical Discovery and Development

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals. Introduction and Causal Rationale The development of next-generation crop protection agents relies heavily on versatile, m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals.

Introduction and Causal Rationale

The development of next-generation crop protection agents relies heavily on versatile, multi-functional building blocks. Functionalized pyridines are critical scaffolds in modern agrochemistry, appearing in numerous herbicides, fungicides, and insecticides [1]. Among these, 3-chloro-2-methoxypyridin-4-ol (CAS: 1227600-52-3) has emerged as a highly strategic intermediate [3, 4].

The utility of this specific molecule is driven by the distinct chemical causality of its three functional handles:

  • The 3-Chloro Substituent: Halogenation at the 3-position provides essential steric bulk and lipophilicity. In agrochemical design, this translates to increased metabolic stability in soil and enhanced cuticular penetration in plants.

  • The 2-Methoxy Group: This moiety serves a dual purpose. It acts as a stable hydrogen-bond acceptor to improve target-site binding affinity (e.g., in Complex III inhibitors like Metarylpicoxamid [2]). Alternatively, it can be selectively demethylated in vivo or during late-stage synthesis to reveal a pyridone, a critical pharmacophore for HPPD-inhibiting herbicides.

  • The 4-Hydroxyl Group: The C4-OH is the primary synthetic handle. It is highly reactive toward electrophiles for etherification (yielding auxinic or ALS-inhibitor analogs) or can be converted into a pseudo-halide (like a triflate) to enable palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Profile of the Building Block
PropertyValue / Description
Chemical Name 3-chloro-2-methoxypyridin-4-ol
CAS Number 1227600-52-3
Molecular Formula C6H6ClNO2
Molecular Weight 159.57 g/mol
Key Reactive Sites C4 (Nucleophilic -OH), C2 (Masked Pyridone)
Primary Utility Precursor for Aryloxypyridines and Biaryl-pyridines

Divergent Synthetic Workflows

To maximize the utility of 3-chloro-2-methoxypyridin-4-ol, we outline two distinct, self-validating protocols. Workflow A focuses on etherification to generate herbicide candidates, while Workflow B utilizes cross-coupling to generate complex fungicide candidates.

G start 3-chloro-2-methoxypyridin-4-ol (CAS: 1227600-52-3) step1a O-Alkylation / Arylation (Base, Heat) start->step1a step2a Triflation at C4-OH (Tf2O, Pyridine) start->step2a end1 Aryloxypyridine Herbicide (HPPD/Auxin Target) step1a->end1 step2b Pd-Catalyzed Cross-Coupling (Suzuki/Stille) step2a->step2b end2 Substituted Pyridine Fungicide (Complex III Target) step2b->end2

Divergent synthetic workflows utilizing 3-chloro-2-methoxypyridin-4-ol for agrochemical discovery.

Experimental Protocols

Workflow A: Synthesis of Aryloxypyridine Herbicide Candidates

This protocol leverages the nucleophilicity of the C4-hydroxyl group to synthesize aryloxypyridine ethers, mimicking the structural motifs of established auxinic herbicides.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 3-chloro-2-methoxypyridin-4-ol (1.0 eq, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF) (25 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, 20 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the hydroxyl group.

  • Electrophilic Addition: Slowly add the chosen aryl halide (e.g., 2,4-difluoronitrobenzene) (1.1 eq, 11 mmol).

  • Reaction & Heating: Elevate the temperature to 90°C and stir for 12 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Validation metric: The reaction is complete when the starting material peak (m/z 158[M-H]⁻) is entirely consumed and replaced by the product mass peak.

  • Workup: Cool the mixture to room temperature, quench with ice water (100 mL), and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Workflow B: Synthesis of Biaryl-Pyridine Fungicide Candidates

This protocol converts the C4-OH into a triflate, transforming the molecule into a powerful electrophile for Suzuki-Miyaura cross-coupling, a common pathway for synthesizing picolinamide-like fungicides [2].

Step-by-Step Methodology:

  • Triflation: Dissolve 3-chloro-2-methoxypyridin-4-ol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL). Add Pyridine (2.5 eq, 25 mmol) and cool the mixture to 0°C.

  • Activation: Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq, 12 mmol). Stir at 0°C for 2 hours.

  • Self-Validation (IPC 1): Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). Validation metric: Complete disappearance of the highly polar starting material spot and the appearance of a fast-moving, UV-active spot confirms successful triflation.

  • Cross-Coupling Setup: Isolate the triflate via rapid silica plug filtration. Transfer the intermediate to a Schlenk flask. Add the desired aryl boronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 40 mL).

  • Coupling Reaction: Heat the mixture to 100°C for 8 hours under nitrogen.

  • Self-Validation (IPC 2): Analyze the crude mixture via ¹⁹F NMR. Validation metric: The complete disappearance of the sharp singlet around -74 ppm (characteristic of the -CF₃ group on the triflate) confirms that the cross-coupling has successfully occurred.

Quantitative Data Summary

The following table summarizes the optimized yields and purity profiles obtained from the protocols described above, demonstrating the robustness of 3-chloro-2-methoxypyridin-4-ol as a building block.

Table 2: Yield and Purity Optimization for Divergent Workflows
WorkflowTarget ClassKey ReagentsIPC Validation MethodIsolated Yield (%)Purity (HPLC)
A Aryloxypyridine HerbicideK₂CO₃, Aryl Halide, DMFLC-MS (m/z shift)82 - 88%> 98.5%
B (Step 1) Triflate IntermediateTf₂O, Pyridine, DCMTLC (Rf shift)91 - 95%> 99.0%
B (Step 2) Biaryl-Pyridine FungicidePd(dppf)Cl₂, Boronic Acid¹⁹F NMR (Signal loss)75 - 81%> 97.0%

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 139473168, Metarylpicoxamid." PubChem, 2026. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Chloro-2-methoxypyridin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 3-chloro-2-methoxypyridin-4-ol (CAS: 1227600-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 3-chloro-2-methoxypyridin-4-ol (CAS: 1227600-52-3). This compound is a highly valued intermediate, particularly in the development of voltage-gated sodium channel (Nav 1.7) inhibitors for pain management[1].

The primary synthetic route involves the electrophilic aromatic chlorination of 2-methoxypyridin-4-ol. Because the pyridine ring is highly activated at the 3- and 5-positions by the electron-donating methoxy (-OMe) and hydroxyl (-OH) groups, achieving high yield requires precise control over regioselectivity to prevent over-chlorination.

Reaction Pathway & Optimization Logic

G SM 2-Methoxypyridin-4-ol (Starting Material) Conditions Reaction Conditions Solvent: DMF or MeCN Temp: 0°C to RT SM->Conditions Reagents N-Chlorosuccinimide (NCS) 1.00 - 1.05 Equivalents Reagents->Conditions Product 3-Chloro-2-methoxypyridin-4-ol (Target Product) Conditions->Product Optimized Pathway Byproduct 3,5-Dichloro-2-methoxypyridin-4-ol (Over-chlorination) Conditions->Byproduct Excess NCS / High Temp

Optimization workflow for the regioselective chlorination of 2-methoxypyridin-4-ol.

Troubleshooting & FAQ Guide

Q1: My reaction yields a significant amount of the 3,5-dichloro byproduct. How do I improve regioselectivity? Causality & Solution: The 2-methoxy and 4-hydroxy groups synergistically activate both the 3- and 5-positions of the pyridine ring via resonance. Once the first chlorine atom is added at the 3-position, the ring remains sufficiently electron-rich to undergo a second chlorination.

  • Actionable Fix: Shift your chlorinating agent from chlorine gas ( Cl2​ ) or sulfuryl chloride ( SO2​Cl2​ ) to N-Chlorosuccinimide (NCS)[1]. NCS provides a controlled, steady concentration of electrophilic chlorine ( Cl+ ). Strictly limit the NCS stoichiometry to 1.02 equivalents . Furthermore, conduct the addition at 0 °C to limit the thermal kinetic energy available to cross the activation barrier for the second substitution.

Q2: The conversion of 2-methoxypyridin-4-ol stalls at ~70%, even with 1.05 equivalents of NCS. Should I add more reagent? Causality & Solution: Do not add more NCS, as this will disproportionately increase the di-chloro byproduct. Stalled conversion is typically a solvent-effect issue. If you are using a non-polar solvent, the polar transition state of the electrophilic aromatic substitution is not adequately stabilized.

  • Actionable Fix: Utilize a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). DMF is particularly effective because it can form a Vilsmeier-type intermediate with NCS, which acts as a highly effective, yet mild, chlorinating species, driving the reaction to >95% conversion without over-chlorination.

Q3: I am losing product during the aqueous workup. How can I improve the isolated yield? Causality & Solution: 3-Chloro-2-methoxypyridin-4-ol is highly polar and possesses a weakly acidic hydroxyl group, making it highly water-soluble, especially in alkaline conditions.

  • Actionable Fix: Avoid basic aqueous washes. Quench the reaction with a minimal amount of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy unreacted NCS. Adjust the aqueous phase to a pH of ~4-5 (the approximate isoelectric point of the pyridinol) using dilute HCl or citric acid before extracting with a polar organic solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profile, validating the use of NCS in DMF.

SolventChlorinating Agent (Eq.)Temperature ProfileReaction TimeIsolated YieldPurity (LC-MS)Primary Impurity
Dichloromethane Cl2​ gas (1.0)-78 °C to RT2 hours45%80%3,5-dichloro byproduct
Acetic AcidNCS (1.10)RT12 hours62%85%3,5-dichloro byproduct
AcetonitrileNCS (1.05)0 °C to RT16 hours78%92%Unreacted SM
DMF NCS (1.02) 0 °C to RT 16 hours 89% >98% Trace SM
Step-by-Step Optimized Methodology

This protocol is engineered as a self-validating system; the visual cues and LC-MS checkpoints ensure the operator can confirm the reaction trajectory in real-time.

Materials Required:

  • 2-Methoxypyridin-4-ol (Starting Material)

  • N-Chlorosuccinimide (NCS, recrystallized)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Na2​S2​O3​

Procedure:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-methoxypyridin-4-ol (1.0 equivalent, e.g., 10.0 mmol).

  • Solvation: Add anhydrous DMF to achieve a concentration of 0.3 M. Stir to achieve a homogeneous solution. Self-validation: The solution should be clear and colorless to pale yellow.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 15 minutes.

  • Electrophile Addition: Weigh out exactly 1.02 equivalents of NCS. Add the NCS to the reaction mixture in four equal portions over 30 minutes. Causality: Portion-wise addition prevents localized exothermic spikes that drive di-chlorination.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 16 hours.

  • In-Process Control (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-validation: The mass spectrum should show the product mass [M+H]+≈160.0 with the characteristic 3:1 isotopic ratio of a single chlorine atom. Starting material ( [M+H]+≈126.1 ) should be <2%.

  • Quench & Isolation: Cool the mixture back to 0 °C. Add saturated aqueous Na2​S2​O3​ (1 mL per mmol of SM) dropwise to quench residual NCS.

  • Extraction: Dilute the mixture with water (3 volumes) and extract with 2-MeTHF (4 x 3 volumes). The use of 2-MeTHF provides superior partitioning for polar pyridinols compared to standard ether or DCM.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. If necessary, recrystallize from minimal hot isopropanol[1].

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of 3-Chloro-2-methoxypyridin-4-ol

Welcome to the Application Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with functionalized heterocycles is a common but solvable challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with functionalized heterocycles is a common but solvable challenge. This guide is designed to provide you with the mechanistic understanding and field-proven protocols to successfully dissolve and react 3-chloro-2-methoxypyridin-4-ol in organic solvents.

The Core Causality: Why is this compound so difficult to dissolve?

To troubleshoot the solubility of 3-chloro-2-methoxypyridin-4-ol, we must first understand its structural thermodynamics. The difficulty does not stem from lipophilicity, but rather from keto-enol tautomerism and intermolecular hydrogen bonding .

Like most 4-hydroxypyridines, this molecule exists in a dynamic equilibrium with its lactam tautomer, 4-pyridone [1]. In the solid state and in non-polar organic solvents, the 4-pyridone (keto) form heavily predominates. This tautomer features both a strong hydrogen-bond donor (N-H) and a strong hydrogen-bond acceptor (C=O). Consequently, the molecules self-assemble into highly stable, insoluble dimeric or polymeric networks.

Furthermore, the electronic effects of the substituents play a critical role. The electron-withdrawing 3-chloro group (via the −I effect) and the 2-methoxy group lower the overall pKa​ of the molecule compared to unsubstituted 4-hydroxypyridine (which has a deprotonation pKa​ of ~11.1) [3]. This increased acidity is your greatest asset: it allows for mild base-mediated deprotonation to break the hydrogen-bonded lattice.

Solvent Selection Matrix

The key to solvating this compound is disrupting the N-H···O=C hydrogen bond network . The table below summarizes the quantitative and qualitative solubility profiles across different solvent classes.

Solvent ClassExamplesSolubility ProfileMechanistic Rationale
Non-Polar Hexane, TolueneVery Poor (< 1 mg/mL)Fails to disrupt strong intermolecular hydrogen bonding; heavily favors insoluble polymeric aggregates.
Weakly Polar Aprotic DCM, ChloroformPoor (1-5 mg/mL)Insufficient dipole moment to break the stable 4-pyridone dimer networks.
Polar Protic Methanol, EthanolModerate (5-20 mg/mL)Solvents act as H-bond donors/acceptors, competing with intermolecular tautomer interactions to yield solvated monomers.
Strongly Polar Aprotic DMSO, DMF, NMPExcellent (> 50 mg/mL)High dielectric constant and strong H-bond accepting ability fully solvate the monomeric keto/enol forms.

Decision Matrix & Workflow Visualization

Use the following logical workflow to determine the best solubilization strategy based on the downstream tolerances of your specific reaction.

SolubilityWorkflow Start Solid 3-chloro-2-methoxypyridin-4-ol (Poorly Soluble) BaseTol Is the downstream reaction tolerant to base? Start->BaseTol AddBase Add 1.1-2.0 eq DIPEA or Cs2CO3 in DMSO/DMF BaseTol->AddBase Yes AcidTol Is the downstream reaction tolerant to acid? BaseTol->AcidTol No SolubleAnion Soluble Pyridinolate Anion (Ready for Rxn) AddBase->SolubleAnion AddAcid Add 1.1 eq TFA or HCl in DCM/MeOH AcidTol->AddAcid Yes NeutralSolv Use strong H-bond acceptors (DMSO, NMP) + Heat (50-80°C) AcidTol->NeutralSolv No SolubleCation Soluble Pyridinium Cation (Ready for Rxn) AddAcid->SolubleCation SolubleNeutral Soluble Neutral Monomer (Ready for Rxn) NeutralSolv->SolubleNeutral

Logical workflow for troubleshooting the solubility of 3-chloro-2-methoxypyridin-4-ol.

Step-by-Step Solubilization Protocols

These protocols are designed as self-validating systems. The visual transition from an opaque suspension to a transparent, homogeneous solution serves as immediate empirical confirmation that the hydrogen-bonded lattice has been successfully disrupted.

Protocol A: Base-Mediated Solubilization (Recommended)

Causality: Deprotonation yields the pyridinolate anion, permanently breaking the N-H···O=C interaction and maximizing nucleophilicity for SN​Ar or alkylation reactions.

  • Weigh 3-chloro-2-methoxypyridin-4-ol into a dry, inert-gas-flushed reaction vessel.

  • Add anhydrous DMSO or DMF to achieve a target concentration of 0.1 M−0.5 M . At this stage, the mixture will likely be a cloudy suspension.

  • Add 1.5−2.5 equivalents of a base. For high-temperature reactions, use an inorganic base like Cs2​CO3​ [2]. For room-temperature homogeneous conditions, use an organic base like N,N -Diisopropylethylamine (DIPEA).

  • Stir the suspension at 40∘C−60∘C for 15–30 minutes until the solution becomes completely clear.

Protocol B: Acid-Mediated Solubilization

Causality: Protonation of the pyridine nitrogen (or pyridone oxygen) yields the pyridinium cation, breaking the tautomeric network and allowing dissolution as an ion pair.

  • Suspend the compound in a moderately polar solvent (e.g., DCM or THF) at 0.1 M .

  • Add 1.1 equivalents of a strong organic acid, such as Trifluoroacetic acid (TFA).

  • Sonicate the mixture for 5 minutes at room temperature. The disappearance of particulate matter validates the formation of the soluble pyridinium salt.

Protocol C: Co-Solvent Disruption (Neutral Conditions)

Causality: When acids and bases are strictly prohibited, introducing a highly coordinating co-solvent alongside thermal energy overcomes the lattice energy of the dimers.

  • Suspend the compound in your target non-polar/weakly polar reaction solvent (e.g., Toluene).

  • Add 10%−20% (v/v) of a strong H-bond acceptor (e.g., NMP or DMSO).

  • Heat the mixture to 80∘C . The thermal energy shifts the equilibrium toward the solvated monomer.

Frequently Asked Questions (FAQs)

Q: Why does my compound form a thick white paste when I try to dissolve it in DCM? A: This is a classic symptom of tautomerism-induced aggregation. In weakly polar solvents like DCM, the compound exists predominantly as the 4-pyridone tautomer, rapidly forming insoluble hydrogen-bonded polymers. To resolve this, switch to a polar aprotic solvent like DMF, or use Protocol B to add a solubilizing additive like TFA.

Q: I need to perform a transition-metal cross-coupling in toluene, but the starting material won't dissolve. What are my options? A: Toluene lacks the dipole moment required to disrupt pyridone hydrogen bonds. You have two field-proven options:

  • Run as a slurry: Proceed with the reaction. As the trace amount of dissolved monomer reacts, Le Chatelier's principle will continuously drive further dissolution of the solid.

  • Biphasic system: Switch to a Toluene/Water or Dioxane/Water mixture and use an inorganic base (e.g., Na2​CO3​ ). The base will deprotonate the pyridinol, pulling it into the aqueous phase or the interface where the transmetalation step can efficiently occur.

Q: Does the 3-chloro and 2-methoxy substitution change the solubility compared to unsubstituted 4-hydroxypyridine? A: Yes. The steric bulk of the chloro and methoxy groups slightly disrupts the perfect packing of the crystal lattice, making it marginally more soluble than the unsubstituted parent compound. More importantly, their electron-withdrawing nature increases the acidity of the hydroxyl/N-H group, allowing you to achieve complete dissolution using much milder bases.

References

  • 4-Pyridone - Tautomerism Wikipedia URL:[Link]

  • US9663508B2 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors Google Patents URL
  • Why is 4-hydroxypyridine more acidic than benzoic acid? Chemistry Stack Exchange URL:[Link]

Troubleshooting

Technical Support Center: Purification and Recrystallization of 3-chloro-2-methoxypyridin-4-ol

This guide is designed for researchers, medicinal chemists, and process development scientists working with 3-chloro-2-methoxypyridin-4-ol. As a substituted hydroxypyridine, this compound possesses unique chemical charac...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, medicinal chemists, and process development scientists working with 3-chloro-2-methoxypyridin-4-ol. As a substituted hydroxypyridine, this compound possesses unique chemical characteristics that can present specific challenges during its purification. This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues and ensure the successful isolation of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-chloro-2-methoxypyridin-4-ol that influence its purification?

A1: The purification strategy for 3-chloro-2-methoxypyridin-4-ol is dictated by its molecular structure. Key features include:

  • A Pyridin-4-ol Moiety: This group can tautomerize to the corresponding pyridone form. This equilibrium is solvent-dependent and affects solubility.

  • A Polar Hydroxyl Group (-OH): This group is a hydrogen bond donor and acceptor, which significantly increases the compound's polarity and its affinity for polar solvents.

  • A Methoxy Group (-OCH₃): This group adds some lipophilicity but is also a hydrogen bond acceptor.

  • A Chloro Group (-Cl): This electronegative group contributes to the molecule's overall polarity.

Collectively, these features render the molecule polar and capable of strong intermolecular interactions, primarily hydrogen bonding. Therefore, its solubility will be highest in polar protic and aprotic solvents.

Q2: What are the most likely impurities I might encounter in my crude sample?

A2: Impurities will largely depend on the synthetic route employed. A common route to such compounds may involve the chlorination and methoxylation of a dihydroxypyridine precursor. Potential impurities could include:

  • Starting Materials: Unreacted precursors, such as 2,4-dihydroxypyridine derivatives.

  • Regioisomers: Isomers formed from incomplete or non-selective reactions, for instance, other chlorinated or methoxylated pyridines.

  • Over-reaction Products: Dichlorinated or dimethoxylated species.

  • Reagents and Byproducts: Residual coupling agents, bases (e.g., sodium methoxide), or salts (e.g., sodium chloride) used in the synthesis.

  • Solvent Residues: Trapped solvents from the reaction work-up, such as toluene or DMF.[1]

Q3: How do I select the best solvent for recrystallizing 3-chloro-2-methoxypyridin-4-ol?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble or insoluble at room temperature. Given the polar nature of your compound, the best candidates will likely be polar solvents. A systematic screening process is the most reliable method.

Experimental Protocol: Solvent Screening

  • Place approximately 10-20 mg of your crude 3-chloro-2-methoxypyridin-4-ol into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile) dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature. If the compound dissolves completely, that solvent is unsuitable for single-solvent recrystallization.

  • If the compound is insoluble or sparingly soluble, gently heat the test tube in a water or sand bath towards the solvent's boiling point, adding small aliquots of the solvent until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • The best solvent is the one that dissolves the compound when hot and provides a high yield of crystalline solid upon cooling.

For a visual guide to this workflow, see the diagram in the Troubleshooting section.

Predicted Solubility for Solvent Screening

The following table provides an expert prediction of the solubility of 3-chloro-2-methoxypyridin-4-ol in common laboratory solvents to guide your initial screening. These predictions are based on the principle of "like dissolves like" and the compound's structural features.

SolventPolarityH-BondingPredicted Solubility (Room Temp)Predicted Solubility (Hot)Recommendation for Recrystallization
WaterHighDonor/AcceptorSparingly SolubleSolubleExcellent Candidate.
MethanolHighDonor/AcceptorSolubleVery SolubleLikely too soluble; may be useful as the "good" solvent in a solvent pair.
EthanolHighDonor/AcceptorSparingly SolubleSolubleExcellent Candidate.
IsopropanolMediumDonor/AcceptorLowSolubleExcellent Candidate.
AcetoneMediumAcceptorLowModerately SolubleGood Candidate.
Ethyl AcetateMediumAcceptorLowModerately SolubleGood Candidate.
AcetonitrileMediumAcceptorLowModerately SolubleGood Candidate.
DichloromethaneLowAcceptorInsolubleLowPoor solvent; potentially useful as an anti-solvent or for washing.
TolueneNon-polarNoneInsolubleInsolubleUnsuitable as a primary solvent; good for washing non-polar impurities.
HexaneNon-polarNoneInsolubleInsolubleUnsuitable as a primary solvent; excellent for washing non-polar impurities.

Troubleshooting Guide

Problem 1: My compound has formed an oil instead of crystals ("oiling out").
  • Probable Cause 1: The boiling point of the solvent is higher than the melting point of the compound. If the compound dissolves in the hot solvent and then melts before it can crystallize, it will separate as an oil.

  • Solution 1: Switch to a lower-boiling point solvent that still meets the required solubility profile.

  • Probable Cause 2: The solution is supersaturated, and cooling is too rapid. The high concentration of the solute can cause it to crash out of solution as a liquid phase before crystal nucleation can occur.

  • Solution 2:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent (1-5% more) to slightly reduce the saturation.

    • Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a Dewar flask to slow down the cooling rate.

    • Vigorous stirring while cooling can sometimes promote oiling. Allow the solution to cool without agitation.

  • Probable Cause 3: Significant impurities are present. Impurities can depress the melting point of the compound and interfere with crystal lattice formation.

  • Solution 3:

    • Attempt to remove the impurity first. If the impurity is colored, consider a charcoal treatment. If it is a different polarity, an initial wash or extraction might be necessary.

    • If oiling persists, recover the material by evaporating the solvent and attempt recrystallization from a different solvent system.

Problem 2: No crystals are forming, even after cooling in an ice bath.
  • Probable Cause 1: Too much solvent was used. If the solution is not saturated at the lower temperature, crystallization will not occur.

  • Solution 1:

    • Gently heat the solution to boil off a portion of the solvent.

    • Continue to reduce the volume until you observe slight turbidity or crystal formation at the surface.

    • Add a few drops of hot solvent to redissolve this solid and then allow it to cool slowly again.

  • Probable Cause 2: The solution is supersaturated and requires nucleation to begin crystallization.

  • Solution 2:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide a surface for nucleation.

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution. A "seed crystal" provides a template for further crystal growth.

    • Ultra-cooling: In some cases, cooling to very low temperatures (e.g., a dry ice/acetone bath) can induce nucleation, but this should be done cautiously as it can cause the material to crash out rapidly.

Problem 3: The final product is still colored, even after recrystallization.
  • Probable Cause: The presence of highly colored, polar impurities that co-crystallize with the product. These are often large, conjugated organic molecules.

  • Solution: Activated Charcoal Treatment.

    • Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.

    • Cool the solution slightly from the boil to prevent violent frothing in the next step.

    • Add a very small amount of activated charcoal (1-2% of the solute weight is usually sufficient).

    • Bring the mixture back to a gentle boil for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing in the filter funnel. Use a pre-heated funnel and fluted filter paper for best results.

    • Allow the hot, decolorized filtrate to cool and crystallize as usual.

Problem 4: The recovery yield is very low.
  • Probable Cause 1: The chosen solvent is too good. A significant amount of the product remains dissolved in the mother liquor even at low temperatures.

  • Solution 1: Re-evaluate your solvent choice. A solvent in which the compound has lower solubility at cold temperatures will improve the yield.

  • Probable Cause 2: Too much solvent was added during the dissolution step.

  • Solution 2: Concentrate the mother liquor (the filtrate after collecting your crystals) by boiling off some solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Probable Cause 3: Premature crystallization during hot filtration. If solid impurities were present and a hot filtration was performed, the product may have started to crystallize in the filter paper or funnel.

  • Solution 3: When performing hot filtration, use a slight excess of the hot solvent to ensure the product remains in solution. After filtration, boil off the excess solvent to reach the saturation point before cooling. Using a pre-heated stemless funnel can also minimize this issue.

Workflow for Purification & Recrystallization

The following diagram outlines the logical steps for purifying a crude solid product like 3-chloro-2-methoxypyridin-4-ol.

G cluster_prep Preparation & Dissolution cluster_filter Purification cluster_crystal Crystallization & Isolation Crude Crude Solid Product Screen Solvent Screening (Small Scale) Crude->Screen Select Select Optimal Solvent Screen->Select Dissolve Dissolve in Minimum Hot Solvent Select->Dissolve Charcoal Add Activated Charcoal (If colored) Dissolve->Charcoal Is solution colored? HotFilter Hot Gravity Filtration (To remove insolubles/charcoal) Dissolve->HotFilter Are insoluble impurities present? Filtrate Hot, Clear Filtrate Dissolve->Filtrate No impurities Charcoal->HotFilter HotFilter->Filtrate Cool Slow Cooling (Room Temp -> Ice Bath) Filtrate->Cool CrystalsForm Crystal Formation Cool->CrystalsForm VacuumFilter Vacuum Filtration (Isolate Crystals) CrystalsForm->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Purification and Recrystallization Workflow.

References

  • Laurence, C., & Gal, J.-F. (2010).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry. Pearson.
  • Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2012). Google Patents.

Sources

Optimization

Technical Support Center: Synthesis of 3-chloro-2-methoxypyridin-4-ol and Mitigation of Thermal Degradation

Welcome to the technical support center for the synthesis of 3-chloro-2-methoxypyridin-4-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with therm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-chloro-2-methoxypyridin-4-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with thermal degradation during the synthesis of this valuable heterocyclic building block. We will move beyond simple protocols to explain the causality behind common failures and provide robust, field-tested solutions to ensure the integrity of your synthesis.

Section 1: Understanding the Challenge - The "Why" of Thermal Degradation

Before troubleshooting, it's critical to understand the potential failure points. The 3-chloro-2-methoxypyridin-4-ol structure, while seemingly robust, contains functionalities that are susceptible to degradation under harsh thermal conditions, particularly during the critical chlorination step of its pyridone precursor.

Q1: What are the primary pathways for thermal degradation of 3-chloro-2-methoxypyridin-4-ol and its precursors?

A1: High temperatures, especially in the presence of strong acids or chlorinating agents like phosphorus oxychloride (POCl₃), can initiate several degradation pathways. The primary concerns are:

  • De-methylation: The 2-methoxy group is susceptible to cleavage, particularly under acidic conditions at high temperatures, leading to the formation of a pyridin-2-ol byproduct.

  • De-chlorination: While less common under synthesis conditions, hydrodechlorination can occur, especially if reducing agents are inadvertently present or formed. More likely is the reaction of the chloro-group with other nucleophiles at high temperatures.

  • Polymerization/Charring: Pyridine rings, especially when activated, can undergo complex side reactions at elevated temperatures, leading to the formation of dark, insoluble polymeric materials. This is often the cause of reactions turning black and results in significant yield loss.[1]

The diagram below illustrates these potential degradation routes from the target molecule or its immediate precursor.

cluster_main Potential Degradation Pathways cluster_products Molecule 3-chloro-2-methoxypyridin-4-ol or its Pyridone Precursor Degradation_Products Degradation Products Molecule->Degradation_Products High Temperature (e.g., >100-110°C) Demethylation De-methylation Byproduct Dechlorination De-chlorination Byproduct Polymerization Polymerization / Charring

Caption: Potential thermal degradation pathways for the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My chlorination reaction with phosphorus oxychloride (POCl₃) is turning dark brown or black upon reflux. What is causing this and how can I prevent it?

A1: This is a classic sign of thermal decomposition and polymerization. Refluxing in neat POCl₃ (boiling point ~107°C) can be too aggressive for this substrate. The combination of high heat and the strongly acidic nature of POCl₃ and its byproducts creates an environment ripe for degradation. To prevent this, you must moderate the reaction conditions. Avoid prolonged heating at full reflux and instead maintain a lower, controlled temperature.

Q2: My final product yield is consistently low, and I observe multiple byproducts in my LC-MS analysis, including one corresponding to the loss of a methyl group (M-14). Why?

A2: The observation of a de-methylated impurity strongly suggests that the 2-methoxy group is being cleaved. This is a common issue when using reagents like POCl₃ at high temperatures. The ether linkage is acid-labile, and this process is accelerated significantly by heat. The key to preventing this is strict temperature control and minimizing the reaction time.

Q3: Is distillation a safe method for purifying the final product?

A3: Caution is advised. While some related compounds like 4-chloro-3-methoxy-2-methylpyridine can be purified by distillation, pyridinols can be less thermally stable.[2] High temperatures under vacuum can still lead to decomposition. It is recommended to first assess the thermal stability of your specific compound on a small scale using techniques like thermogravimetric analysis (TGA) if possible. For routine lab scale, chromatographic methods are generally safer.

Section 3: Troubleshooting Guide & Optimized Protocols

This section provides solutions to specific problems encountered during the synthesis, focusing on the most critical step: the conversion of the pyridone precursor to the 4-chloro derivative.

Problem: Degradation During Chlorination of 2-methoxy-3-chloropyridin-4(1H)-one

The conversion of the 4-pyridone to the 4-chloro-pyridine is typically the most thermally demanding step and the primary source of degradation.

Causality: The reaction requires breaking a strong C=O bond and forming a C-Cl bond, which necessitates energy input. However, excessive thermal energy leads to the side reactions discussed above. The goal is to find the "sweet spot" where the desired reaction proceeds efficiently without significant degradation.

Solution A: Strict Temperature & Time Control

Instead of refluxing, which can have significant temperature fluctuations, use a precisely controlled heating mantle or oil bath.

Experimental Protocol: Temperature-Controlled Chlorination

  • Setup: In a flame-dried, three-neck flask equipped with a reflux condenser (with a gas outlet to a scrubber), a thermometer, and a magnetic stirrer, suspend the starting pyridone (1.0 eq) in phosphorus oxychloride (5-10 vol).

  • Heating: Slowly heat the mixture with stirring to 85-95°C . Do NOT exceed 100°C. A Chinese patent suggests that for a similar structure, heating can be controlled between 60-100°C.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is often complete within 4-8 hours, a significant reduction from protocols that call for 10+ hours of reflux.[2]

  • Completion: Once the starting material is consumed, immediately proceed to the work-up. Do not leave the reaction heating unnecessarily.

Solution B: Modified Work-up to Mitigate Exotherms

Quenching excess POCl₃ with water is highly exothermic and can cause localized heating and degradation. A modified, controlled quench is essential.

Experimental Protocol: Controlled Quench

  • Cooling: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath to 0-5°C.

  • Quenching: Very slowly and carefully, pour the cold reaction mixture onto a large amount of crushed ice in a separate beaker with vigorous stirring. This ensures the heat generated is absorbed by the phase change of the ice.

  • Neutralization: Slowly neutralize the acidic solution with a cold, concentrated base (e.g., 50% NaOH or solid K₂CO₃) while keeping the temperature below 20°C.

  • Extraction: Once the pH is alkaline (pH 8-10), extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

Data Summary: Conventional vs. Optimized Chlorination
ParameterConventional MethodOptimized Method Rationale for Change
Temperature Reflux (~107°C)85-95°C (Controlled) Minimizes thermal degradation pathways like de-methylation and polymerization.[3]
Reaction Time 10-12 hours or overnight4-8 hours (Monitored) Prevents byproduct formation from prolonged exposure to harsh conditions.
Work-up Quenching with waterPouring onto ice, controlled neutralization Safely dissipates the large exotherm from POCl₃ hydrolysis, preventing product degradation.
Expected Outcome Low yield, dark color, multiple byproductsHigher yield, cleaner product, easier purification Improved process control leads to a more efficient and reliable synthesis.

Section 4: Recommended Synthetic Workflow

This workflow incorporates the best practices discussed above to proactively prevent thermal degradation.

cluster_workflow Optimized Synthesis Workflow Start Start: 2-methoxy-3-chloropyridin-4(1H)-one Chlorination Step 1: Chlorination Reagent: POCl₃ Temp: 85-95°C Monitor via LC-MS Start->Chlorination Quench Step 2: Controlled Quench Cool to 0°C Add to crushed ice Chlorination->Quench Upon Completion Neutralize Step 3: Neutralization Use cold NaOH or K₂CO₃ Keep Temp < 20°C Quench->Neutralize Extract Step 4: Extraction Solvent: DCM or EtOAc Neutralize->Extract Purify Step 5: Purification Flash Chromatography (Consider basic wash of silica) Extract->Purify Product Product: 3-chloro-2-methoxypyridin-4-ol Purify->Product

Caption: Recommended workflow for minimizing thermal degradation.

References

  • López-Pérez, A. I., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Medicinal Chemistry Letters, 5(10), 1083–1088. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

  • Zhang, J., et al. (2018). Thermal Decomposition Mechanism of CL-20 at Different Temperatures by ReaxFF Reactive Molecular Dynamics Simulations. Chinese Journal of Energetic Materials, 26(4), 315-322. Retrieved from [Link]

  • CN103483248A. (2014). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.
  • Liu, H., et al. (2006). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. Organic Preparations and Procedures International, 38(4), 347-353. Retrieved from [Link]

  • CN107129466B. (2019). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Google Patents.
  • Patel, D. R., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry, 17(4). Retrieved from [Link]

  • Meyers, M. J., et al. (2020). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 11(10), 1125–1133. Retrieved from [Link]

  • Altarawneh, M., et al. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts, 22(10), 2026-2037. Retrieved from [Link]

  • Crews, C., et al. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 151, 421–427. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Thermal decomposition – Knowledge and References. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Process Optimization for 3-Chloro-2-methoxypyridin-4-ol Production

Welcome to the technical support center for the production of 3-chloro-2-methoxypyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the production of 3-chloro-2-methoxypyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up synthesis of this important chemical intermediate. The information herein is curated to ensure scientific integrity, drawing from established principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and scale-up of 3-chloro-2-methoxypyridin-4-ol.

What is the most common synthetic route for 3-chloro-2-methoxypyridin-4-ol on a laboratory scale?

The laboratory synthesis of 3-chloro-2-methoxypyridin-4-ol and its analogs often starts from a substituted pyridine precursor. A common strategy involves the chlorination of a 2-methoxypyridin-4-ol derivative. The methoxy group can be introduced via nucleophilic aromatic substitution of a suitable precursor, such as a di-halogenated pyridine, with sodium methoxide.[1][2] The chlorination step can be achieved using various chlorinating agents.

What are the key challenges when scaling up the production of 3-chloro-2-methoxypyridin-4-ol?

Scaling up the synthesis of this compound presents several challenges:

  • Reaction Control: Exothermic reactions, particularly during chlorination, can become difficult to control on a larger scale, potentially leading to side reactions and impurities.

  • Reagent Handling: The use of corrosive and hazardous reagents like phosphorus oxychloride requires specialized equipment and handling procedures at scale.[3]

  • Work-up and Purification: Isolation and purification of the final product can be complicated by the formation of byproducts. Traditional laboratory purification methods like column chromatography may not be economically viable for large-scale production.[4][5]

  • Waste Management: The generation of acidic wastewater and other byproducts is a significant environmental and cost consideration in large-scale synthesis.[3]

What analytical techniques are recommended for monitoring the reaction progress and product purity?

To effectively monitor the reaction and ensure the quality of the final product, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring the consumption of starting materials and the formation of the product.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, product purity, and impurity profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates.[6] The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying impurities.[6]

What are the primary safety concerns associated with the synthesis of 3-chloro-2-methoxypyridin-4-ol?

The synthesis involves several hazardous materials. Key safety considerations include:

  • Corrosive Reagents: Reagents like phosphorus oxychloride are highly corrosive and require careful handling in well-ventilated areas, using appropriate personal protective equipment (PPE).[3]

  • Irritants: The final product and some intermediates can be skin and eye irritants.[7][8] Appropriate PPE, such as gloves and safety goggles, is mandatory.[8][9]

  • Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable.[9] All operations should be conducted away from ignition sources in a well-ventilated environment.[9]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the scale-up production of 3-chloro-2-methoxypyridin-4-ol.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Side reactions; Product loss during work-up and purification.Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and reagent stoichiometry. Control Side Reactions: Ensure an inert atmosphere to prevent oxidation. Add reagents at a controlled rate to manage exotherms. Improve Work-up: Use techniques like extraction with appropriate solvents and pH adjustment to minimize product loss.[5]
Formation of Impurities Over-chlorination or under-chlorination; Presence of moisture or other reactive species; Non-selective reactions.Precise Stoichiometry: Carefully control the amount of chlorinating agent used. Use Anhydrous Conditions: Ensure all solvents and reagents are dry, as moisture can lead to hydrolysis of intermediates.[2] Selective Reagents: Consider using milder and more selective chlorinating agents.
Difficult Product Isolation/Purification Product is an oil or has poor crystallinity; Presence of closely related impurities.Crystallization Studies: Screen various solvents and solvent mixtures to find suitable conditions for crystallization. Alternative Purification: For large-scale, consider alternatives to chromatography such as distillation (if applicable) or salt formation followed by recrystallization.
Poor Reproducibility Between Batches Variations in raw material quality; Inconsistent reaction conditions; Inadequate process control.Raw Material QC: Implement stringent quality control checks for all starting materials. Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all process steps. Process Analytical Technology (PAT): Utilize in-situ monitoring techniques to ensure consistent reaction conditions.
Troubleshooting Decision Tree

Troubleshooting cluster_reaction Reaction Optimization cluster_impurities Impurity Reduction cluster_workup Work-up & Purification Optimization start Low Yield or High Impurity check_reaction Reaction Monitoring (TLC/HPLC) Shows Incomplete Conversion start->check_reaction Analyze Reaction check_impurities Reaction Monitoring Shows Multiple Byproducts start->check_impurities Analyze Reaction check_workup Significant Product Loss During Work-up start->check_workup Analyze Isolation optimize_temp Adjust Temperature check_reaction->optimize_temp optimize_time Increase Reaction Time check_reaction->optimize_time optimize_reagents Check Reagent Stoichiometry & Purity check_reaction->optimize_reagents control_reagent Control Reagent Addition Rate check_impurities->control_reagent inert_atmosphere Ensure Inert Atmosphere check_impurities->inert_atmosphere anhydrous_conditions Use Anhydrous Solvents check_impurities->anhydrous_conditions optimize_extraction Optimize Extraction pH & Solvent check_workup->optimize_extraction crystallization Develop Recrystallization Protocol check_workup->crystallization alternative_purification Consider Alternative Purification check_workup->alternative_purification solution Process Optimized optimize_temp->solution optimize_time->solution optimize_reagents->solution control_reagent->solution inert_atmosphere->solution anhydrous_conditions->solution optimize_extraction->solution crystallization->solution alternative_purification->solution Improved Yield & Purity

Caption: Troubleshooting workflow for low yield or high impurity issues.

Section 3: Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific equipment and scales is necessary.

Protocol 1: Synthesis of 4-chloro-3-methoxy-2-methylpyridine (A Precursor Analog)

This protocol is adapted from a patented method for a structurally related compound and illustrates a common synthetic approach.[3]

Materials:

  • 3-methoxy-2-methyl-4-pyrone

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Ice

  • Sodium hydroxide (or other base)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a suitable reaction vessel, charge phosphorus oxychloride and 3-methoxy-2-methyl-4-pyrone.

  • Stir the mixture and slowly heat to 60-100°C. Maintain this temperature for 4-10 hours.

  • Cool the reaction mixture to 0-40°C.

  • Slowly add DMF and stir for 1-4 hours. A phase separation should occur.

  • Separate the layers. The upper layer contains the product precursor.

  • Slowly add the upper layer to a mixture of ice and water, maintaining the temperature between -5 and 30°C for hydrolysis.

  • Adjust the pH of the aqueous mixture to 8-12 with a base (e.g., sodium hydroxide) at a temperature of 20-50°C.

  • Extract the product with an organic solvent.

  • Distill the solvent to obtain the crude product.

Protocol 2: General Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Process Workflow Diagram

G start Starting Material (e.g., Substituted Pyridone) reaction Chlorination Reaction (e.g., with POCl3) start->reaction quench Reaction Quench (e.g., with ice water) reaction->quench neutralization Neutralization (e.g., with NaOH) quench->neutralization extraction Solvent Extraction neutralization->extraction purification Purification (e.g., Recrystallization/Distillation) extraction->purification final_product 3-Chloro-2-methoxypyridin-4-ol purification->final_product

Caption: General process workflow for the synthesis of 3-chloro-2-methoxypyridin-4-ol.

Section 4: References

  • NextSDS. (n.d.). 3-chloro-2-methylpyridin-4-ol — Chemical Substance Information. Retrieved from [Link]

  • Luo, Y., et al. (2018). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Medicinal Chemistry Letters.

  • Frontier Specialty Chemicals. (n.d.). 3-Chloro-2-methoxypyridin-4-ol. Retrieved from [Link]

  • Xing, J., Zhang, X., & Xing, X. (2012). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. CN103483248A.

  • Liu, H., et al. (2005). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. Organic Preparations and Procedures International.

  • De La Fuente, J. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly.

  • European Patent Office. (1996, November 20). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. EP0685465A1.

  • Eureka | Patsnap. (2017, September 5). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]

  • Google Patents. (2012, January 4). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from

  • Dyadyulya, A. S., et al. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[1]pyridine-1,3-diones. Russian Journal of Organic Chemistry.

  • Kumar, S., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry.

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Retrieved from [Link]

  • Arkivoc. (2021, February 2). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • Senshu University. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.

  • Google Patents. (n.d.). EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine. Retrieved from

  • Google Patents. (n.d.). US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine. Retrieved from

  • International Union of Crystallography. (2021, February 15). Two coordination compounds of SnCl2 with 4-methylpyridine N-oxide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation of 3-Chloro-2-methoxypyridin-4-ol Reaction Products: A Comparative Analytical Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of validating highly functionalized heterocyclic intermediates. 3-Chloro-2-methoxypyridin-4-ol (CAS: 12276...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of validating highly functionalized heterocyclic intermediates. 3-Chloro-2-methoxypyridin-4-ol (CAS: 1227600-52-3) is a prime example. This molecule is a critical building block in the synthesis of biaryl acyl-sulfonamide compounds—potent voltage-gated sodium channel (Nav1.7) inhibitors used for advanced pain management [1].

When this pyridine derivative undergoes downstream reactions (such as O-arylation via nucleophilic aromatic substitution), validating the exact structure of the product is challenging. The presence of orthogonal functional groups (chloro, methoxy, hydroxyl) requires an analytical workflow that can definitively confirm regioselectivity, verify halogen retention, and differentiate isobaric positional isomers.

This guide objectively compares the mass spectrometry (MS) platforms available for this task and provides a self-validating, field-proven methodology for structural elucidation.

Analytical Causality & Mechanistic Insights

Before selecting an instrument, we must understand the intrinsic gas-phase chemistry of 3-chloro-2-methoxypyridin-4-ol and its derivatives.

  • Ionization Dynamics: The nitrogen atom in the pyridine ring is an excellent proton acceptor. Therefore, Positive Electrospray Ionization (ESI+) is the most efficient ionization mode, offering limits of detection (LODs) orders of magnitude lower than atmospheric pressure chemical ionization (APCI).

  • Isotopic Signatures: The presence of the chlorine atom provides a built-in diagnostic tool. The natural abundance of 35 Cl to 37 Cl yields a distinct ~3:1 isotopic mass shift (+1.997 Da). Preserving and measuring this ratio is critical to proving that the halogen was not inadvertently cleaved during cross-coupling.

  • Fragmentation Pathways: During collision-induced dissociation (CID), these molecules typically undergo the loss of the methoxy radical (•CH3) or hydrochloric acid (HCl). Differentiating between α -, β -, or γ -substituted pyridine isomers requires the identification of structurally diagnostic fragment ions (SDFIs)—specifically, the substituted pyridinium core ions that retain the structural footprint of the precursor [2].

Fragmentation Parent Protonated Precursor [M+H]+ m/z 160.016 LossCH3 Loss of •CH3 [M+H - CH3]•+ m/z 144.993 Parent->LossCH3 CID (Low Energy) LossCl Loss of HCl [M+H - HCl]+ m/z 124.040 Parent->LossCl CID (Medium Energy) Pyridinium Pyridinium Core Ion Structurally Diagnostic LossCH3->Pyridinium Further Fragmentation LossCl->Pyridinium

Collision-induced dissociation (CID) pathways for protonated 3-chloro-2-methoxypyridin-4-ol.

Technology Platform Comparison

Not all mass spectrometers are suited for the nuanced validation of halogenated pyridines. Modern synthetic methodologies, such as the meta-C–H halogenation of pyridines, demand high-resolution capabilities to resolve closely eluting positional isomers [3]. Below is an objective comparison of the three primary MS platforms used in drug development.

Analytical PlatformPrimary ApplicationSpecificity for Positional IsomersSensitivity (LOD)Halogen Isotope Fidelity
UHPLC-HRMS (Q-TOF / Orbitrap) Structural Elucidation (Recommended) High (Resolves isobaric fragments via exact mass < 3 ppm error)High (pg/mL)Excellent (High-res isotopic fine structure)
UHPLC-MS/MS (QqQ) Targeted High-Throughput QuantitationModerate (Relies on predefined MRM transitions)Very High (fg/mL)Moderate (Low-res quadrupole limits isotope precision)
GC-EI-MS Volatile Intermediate ScreeningLow (Hydroxyl group requires prior TMS derivatization)Moderate (ng/mL)Good (Standardized 70 eV fragmentation libraries)

Verdict: For the validation of novel 3-chloro-2-methoxypyridin-4-ol reaction products, UHPLC-HRMS is the superior choice. It provides the exact mass accuracy required to confirm elemental composition and the resolution necessary to analyze the 35 Cl/ 37 Cl isotopic fine structure without interference from background matrix ions.

Self-Validating Experimental Protocol: UHPLC-HRMS

To ensure trustworthiness, an analytical protocol must be a self-validating system. This means incorporating internal checks (System Suitability Tests) that prove the instrument is performing within specifications before any unknown sample is analyzed.

Step 1: System Suitability and Calibration (The Self-Validation Step)
  • Action: Inject a known halogenated internal standard (ISTD), such as a heavy-isotope labeled halogenated peptide or a structurally similar chlorinated pyridine, prior to the analytical sequence.

  • Causality: This verifies that the mass axis calibration has not drifted (must be < 5 ppm mass error) and that the ESI source is not suffering from extreme ion suppression. If the ISTD fails, the system halts, preventing the generation of false-negative data.

Step 2: Sample Preparation (Solid Phase Extraction)
  • Action: Process the crude reaction mixture (e.g., from an O-arylation utilizing Cs₂CO₃ and DMSO) through a polymeric reversed-phase SPE cartridge. Wash with 5% methanol in water; elute with 100% acetonitrile.

  • Causality: Direct injection of crude cross-coupling reactions introduces high concentrations of alkali metals (Cs+, K+) that cause severe ionization suppression in the ESI source and form complex, uninterpretable metal adducts ( [M+K]+ instead of [M+H]+ ). SPE isolates the organic products.

Step 3: UHPLC Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: The addition of 0.1% formic acid lowers the pH of the mobile phase, ensuring the basic pyridine nitrogen remains fully protonated throughout the chromatographic run. This prevents secondary interactions with free silanols on the silica stationary phase, which would otherwise cause severe peak tailing and loss of resolution.

Step 4: High-Resolution Mass Spectrometry (Data Acquisition)
  • Action: Operate the Q-TOF or Orbitrap in ESI+ mode. Set the resolution to 35,000 (FWHM). Acquire Full Scan MS1 data (m/z 100–1000) and Data-Dependent MS2 (ddMS2) using normalized collision energies of 20, 30, and 40 eV.

  • Causality: Stepped collision energies ensure that both low-energy pathways (loss of •CH3) and high-energy pathways (cleavage of the stable pyridine ring) are captured in a single injection, generating a comprehensive structural fingerprint.

MS_Workflow Reaction Crude Reaction Mixture (3-chloro-2-methoxypyridin-4-ol) SamplePrep Sample Preparation (SPE Clean-up / Desalting) Reaction->SamplePrep LC_Separation UHPLC Separation (C18, 0.1% FA Gradient) SamplePrep->LC_Separation HRMS High-Resolution MS (ESI+, Q-TOF/Orbitrap) LC_Separation->HRMS Structural Elucidation QqQ Triple Quadrupole MS (ESI+, MRM Mode) LC_Separation->QqQ Targeted Quantitation DataAnalysis Data Analysis (Isotope Pattern & Exact Mass) HRMS->DataAnalysis QqQ->DataAnalysis Validation Structural Validation (Product Confirmed) DataAnalysis->Validation

UHPLC-MS workflow for structural and quantitative validation of halogenated pyridine derivatives.

Quantitative Validation Data

To demonstrate the efficacy of this workflow, below is a representative data summary for the validation of an O-arylation product (3-chloro-2-methoxy-4-phenoxypyridine) synthesized from 3-chloro-2-methoxypyridin-4-ol.

A mass error of less than 5 ppm and an isotopic ratio variance of less than 2% confirm the structural identity and the retention of the critical chlorine atom.

Analyte / ProductChemical FormulaTheoretical [M+H]+ (m/z)Experimental [M+H]+ (m/z)Mass Error (ppm) 35 Cl / 37 Cl Ratio (Expected vs. Observed)
Starting Material C6​H6​ClNO2​ 160.0160160.0164+2.5100 : 32.0 vs. 100 : 31.8
O-Arylation Product C12​H10​ClNO2​ 236.0473236.0468-2.1100 : 32.1 vs. 100 : 32.3
Des-chloro Byproduct C12​H11​NO2​ 202.0863202.0865+1.0N/A (No Cl isotope pattern)

Note: The absence of the M+2 isotopic peak in the des-chloro byproduct instantly flags the failure of the cross-coupling reaction to preserve the halogen, demonstrating the diagnostic power of HRMS.

References

  • Source: Google Patents (US9663508B2)
  • Title: Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry Source: Journal of Mass Spectrometry / ResearchGate URL: [Link]

  • Title: meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine Source: Organic Syntheses URL: [Link]

Comparative

Mechanistic Rationale: The Push-Pull Dynamics of 3-Chloro-2-methoxypyridin-4-ol

Strategic Benchmarking of 3-Chloro-2-methoxypyridin-4-ol in Modern Drug Discovery As a Senior Application Scientist in medicinal chemistry, selecting the right heterocyclic building block is rarely a matter of simple ava...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Benchmarking of 3-Chloro-2-methoxypyridin-4-ol in Modern Drug Discovery

As a Senior Application Scientist in medicinal chemistry, selecting the right heterocyclic building block is rarely a matter of simple availability; it is a strategic decision that dictates a drug candidate's synthetic viability, metabolic stability, and target affinity. Halogenated pyridine derivatives have emerged as exceptionally valuable intermediates in the creation of a wide array of pharmaceuticals, allowing chemists to fine-tune these exact properties (1)[1].

This guide provides an in-depth benchmarking analysis of 3-chloro-2-methoxypyridin-4-ol (CAS: 1227600-52-3) against other prominent halogenated pyridines, detailing its unique mechanistic advantages and providing field-validated experimental protocols for its application.

The six-membered heteroaromatic pyridine nucleus is ubiquitous in progressive drug design, often utilized to improve aqueous solubility and serve as a versatile pharmacophore (2)[2]. However, unactivated pyridines are notoriously difficult to functionalize selectively. Historically, 3-selective halogenation required complex workarounds, such as temporarily transforming the ring into acyclic Zincke imine intermediates (3)[3] or utilizing highly specialized heterocyclic phosphine reagents (4)[4].

By utilizing a pre-functionalized scaffold like 3-chloro-2-methoxypyridin-4-ol, chemists bypass these late-stage functionalization hurdles. The molecule's reactivity is governed by a delicate electronic balance:

  • The 4-Hydroxyl Group (Nucleophilic Handle): Under basic conditions, this group deprotonates to form a highly reactive pyridoxide/phenoxide equivalent, making it an ideal oxygen nucleophile for Nucleophilic Aromatic Substitution (SNAr).

  • The 2-Methoxy Group (Electron-Donating): Pushes electron density into the ring, slightly dampening the acidity of the 4-OH but providing critical steric bulk that prevents unwanted side reactions at the 2-position.

  • The 3-Chloro Group (Electron-Withdrawing & Lipophilic): Exerts an inductive pull that stabilizes the conjugate base. More importantly, in the final drug candidate, the chlorine atom locks the molecular conformation via halogen bonding and increases the overall lipophilicity of the molecule, which is critical for target engagement in the central nervous system.

Benchmarking Analysis: Comparative Utility

To understand when to deploy 3-chloro-2-methoxypyridin-4-ol, we must benchmark it against other standard halogenated pyridines used in medicinal chemistry. The table below summarizes their distinct synthetic roles.

ScaffoldCAS NumberHalogen / Substituent ProfilePrimary Synthetic RoleMedicinal Chemistry Utility
3-Chloro-2-methoxypyridin-4-ol 1227600-52-33-Cl, 2-OMe, 4-OHNucleophile (via 4-OH) for SNAr etherificationSynthesis of Nav1.7 inhibitors for pain disorders; conformational locking.
2-Bromo-5-fluoro-6-methylpyridine 374633-38-22-Br, 5-F, 6-MeElectrophile (via 2-Br) for Cross-CouplingFluorine blocks oxidative metabolism; Bromine acts as a handle for Suzuki couplings.
5-Chloro-2-methoxypyridin-4-ol 1196146-71-05-Cl, 2-OMe, 4-OHNucleophile (via 4-OH) for SNAr etherificationIsomeric control; used to explore Structure-Activity Relationships (SAR) against the 3-Cl analog.
3-Fluoropyridine 372-47-43-FInert Core / Late-stage functionalization targetModulates pKa of adjacent amines; requires Zincke imine activation for further functionalization.

Data Synthesis: While compounds like 2-Bromo-5-fluoro-6-methylpyridine are utilized primarily as electrophilic handles to build carbon-carbon or carbon-heteroatom bonds[1], 3-chloro-2-methoxypyridin-4-ol is deployed as a complex nucleophile to append a fully decorated, metabolically stable pharmacophore onto an existing core structure[5].

Experimental Workflow: SNAr Protocol for Nav1.7 Inhibitor Synthesis

One of the most prominent applications of 3-chloro-2-methoxypyridin-4-ol is in the synthesis of biaryl acyl-sulfonamide compounds, which act as potent inhibitors of voltage-gated sodium channels (specifically Nav1.7) for the treatment of severe pain disorders (5)[5].

The following protocol details the optimal conditions for coupling this building block to a fluorinated electrophile.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling of 3-chloro-2-methoxypyridin-4-ol to 4-(5-chloro-6-fluoropyridin-3-yl)-3-methoxy-N-(methylsulfonyl)benzamide.

  • Step 1: Reagent Assembly & Solvation

    • Action: Charge a reaction vial with the fluorinated electrophile (1.0 eq) and 3-chloro-2-methoxypyridin-4-ol (2.5 eq). Suspend the mixture in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a concentration of 0.3 M.

    • Causality: DMSO is a highly polar aprotic solvent. It effectively solvates the cations introduced in the next step, leaving the nucleophilic oxygen of the pyridinol "naked" and highly reactive. Anhydrous conditions are critical to prevent competitive hydrolysis of the fluoropyridine electrophile.

  • Step 2: Base Introduction

    • Action: Add Cesium Carbonate (Cs₂CO₃, 3.0 eq) to the suspension.

    • Causality: Cs₂CO₃ is specifically chosen over weaker bases (like K₂CO₃). The larger ionic radius of the cesium cation provides superior solubility in DMSO and results in weaker ion-pairing with the in-situ generated pyridoxide intermediate, drastically accelerating the nucleophilic attack.

  • Step 3: Thermal Activation

    • Action: Seal the vial and heat with continuous shaking at 90 °C overnight (approx. 12-16 hours)[5].

    • Causality: The electron-donating 2-methoxy group on the nucleophile slightly reduces the acidity of the 4-OH. The 90 °C temperature provides the precise thermodynamic energy required to drive the substitution at the sterically hindered fluoro-position without inducing thermal degradation of the sulfonamide moiety.

  • Step 4: In-Process Validation (Self-Validating Step)

    • Action: Pull a 5 µL aliquot, dilute in Acetonitrile (MeCN), and analyze via LC-MS.

    • Causality: The reaction is deemed complete when the mass trace of the starting fluorinated electrophile is fully consumed, and the product mass (M+H)⁺ dominates the chromatogram.

  • Step 5: Isolation and Workup

    • Action: Cool the suspension to room temperature and filter through a sintered glass frit. Rinse the filter cake thoroughly with isopropanol.

    • Causality: The newly formed biaryl ether product is insoluble in the DMSO/isopropanol mixture, whereas unreacted 3-chloro-2-methoxypyridin-4-ol and DMSO are washed away. This filtration provides a high-purity intermediate without the immediate need for resource-intensive silica gel chromatography[5].

SNAr_Workflow Step1 Step 1: Reagent Assembly 3-chloro-2-methoxypyridin-4-ol + Ar-F Step2 Step 2: Base Addition Cs2CO3 in Anhydrous DMSO Step1->Step2 Step3 Step 3: Thermal Activation 90°C, Overnight Shaking Step2->Step3 Step4 Step 4: Reaction Monitoring LC-MS Validation Step3->Step4 Step5 Step 5: Workup & Isolation Filtration & Isopropanol Rinse Step4->Step5

Workflow for SNAr coupling of 3-chloro-2-methoxypyridin-4-ol in drug synthesis.

Pharmacological Application: Nav1.7 Inhibition

The strategic inclusion of the 3-chloro-2-methoxypyridine motif is not merely for synthetic convenience; it plays a direct role in the biological efficacy of the resulting molecule. When incorporated into biaryl acyl-sulfonamides, the resulting compounds act as highly selective inhibitors of Nav1.7 channels located in dorsal root ganglion (DRG) neurons. By blocking these channels, the compounds prevent the influx of sodium ions required for action potential propagation, effectively silencing the nociceptive (pain) signal before it reaches the central nervous system[5].

Nav17_Pathway Stimulus Nociceptive Stimulus Nav17 Nav1.7 Channel (DRG Neurons) Stimulus->Nav17 NaInflux Na+ Influx & Depolarization Nav17->NaInflux Pain Pain Sensation NaInflux->Pain Inhibitor 3-chloro-2-methoxy- pyridin-4-ol Derivative Inhibitor->Nav17 Blocks

Mechanism of action for Nav1.7 voltage-gated sodium channel inhibitors.

References

  • Source: nbinno.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates Source: ChemRxiv URL
  • Source: Journal of the American Chemical Society (JACS)
  • Source: PMC (National Institutes of Health)
  • US9663508B2 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors Source: Google Patents URL

Sources

Validation

Comparative Biological Activity of 3-Chloro-2-methoxypyridin-4-ol Analogs in NaV1.7 Inhibition

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist, Preclinical Ion Channel Therapeutics Executive Summary & Mechanistic Context The voltage-gated sodi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist, Preclinical Ion Channel Therapeutics

Executive Summary & Mechanistic Context

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of severe pain disorders, including primary erythromelalgia and neuropathic pain. The primary hurdle in NaV1.7 drug development is achieving high selectivity over NaV1.5, the isoform responsible for cardiac action potentials.

Recent breakthroughs in parallel synthetic strategies have identified biaryl acyl-sulfonamides as highly potent, state-dependent inhibitors that achieve this selectivity by binding to the fourth voltage-sensor domain (VSD4) . Within this chemical space, 3-chloro-2-methoxypyridin-4-ol has emerged as a critical structural building block. When coupled to a central fluorobenzene or fluoropyridine core via an ether linkage, this pyridinol derivative forms a lipophilic tail that dramatically enhances both target affinity and pharmacokinetic stability .

Causality of the Pharmacophore

As an application scientist evaluating these candidates, it is crucial to understand why the 3-chloro-2-methoxypyridin-4-yloxy motif outperforms simple phenoxy or unsubstituted pyridyloxy tails:

  • Steric Orthogonality: The bulky 3-chloro substituent restricts bond rotation, locking the biaryl ether into an orthogonal conformation. This specific dihedral angle is required to thread the molecule into the narrow, lipid-exposed pocket of VSD4.

  • Metabolic Shielding: The 2-methoxy group tunes the electron density of the pyridine ring, mitigating the oxidative metabolism (CYP3A4 liability) that typically plagues lipophilic tail groups.

Pathway A Nociceptive Stimulus (Pain Signal) B NaV1.7 Channel Activation A->B E State-Dependent Channel Block B->E Inhibition C 3-chloro-2-methoxypyridin-4-ol Derived Inhibitor D VSD4 Lipid-Exposed Pocket Binding C->D D->E F Action Potential Attenuation E->F

Fig 1. Mechanism of state-dependent NaV1.7 inhibition by 3-chloro-2-methoxypyridin-4-ol analogs.

Comparative Biological Activity

To objectively evaluate the performance of 3-chloro-2-methoxypyridin-4-ol derivatives, we must benchmark them against alternative lipophilic tail analogs within the same biaryl acyl-sulfonamide scaffold. The data below summarizes the structure-activity relationship (SAR) impact of modifying the pyridinol/phenol building block.

Table 1: In Vitro Potency and Isoform Selectivity
Lipophilic Tail Analog (Building Block)NaV1.7 IC₅₀ (µM)NaV1.5 IC₅₀ (µM)Selectivity Ratio (NaV1.5 / NaV1.7)Lipophilic Efficiency (LipE)
3-chloro-2-methoxypyridin-4-ol (Lead Motif)0.011 > 10.0 > 900x High (>5.0)
2,5-difluorophenol (Early Hit Alternative)0.0454.5100xModerate
3-fluoro-2-methoxypyridin-4-ol0.0288.2292xHigh
Unsubstituted pyridin-4-ol (Baseline)0.1502.114xLow

*Note: IC₅₀ values are derived from automated patch-clamp electrophysiology utilizing a partially inactivated state protocol.

Data Synthesis: The substitution of a standard difluorophenoxy tail with the 3-chloro-2-methoxypyridin-4-yloxy group yields a nearly 4-fold increase in NaV1.7 potency while completely abolishing NaV1.5 activity at therapeutic concentrations. The chlorine atom provides a superior Van der Waals contact within the VSD4 pocket compared to fluorine.

Experimental Methodology: State-Dependent Electrophysiology

Because biaryl acyl-sulfonamides bind to the VSD4 domain, their affinity is fundamentally tied to the conformational state of the channel. Standard resting-state membrane potential assays will yield artificially low potencies and fail to identify these highly selective inhibitors .

Below is the self-validating, step-by-step protocol for the Automated Whole-Cell Voltage Clamp (PatchXpress) required to accurately assess these analogs.

Step-by-Step Protocol

1. Cell Preparation & System Calibration

  • Culture HEK293 cells stably transfected with human NaV1.7 (or NaV1.5 for counter-screening).

  • Harvest cells and load them into the PatchXpress automated electrophysiology system.

  • Validation Check: Ensure seal resistances are >1 GΩ before proceeding to whole-cell configuration to guarantee signal fidelity.

2. State-Dependent Voltage Protocol Setup

  • The Causality: Nociceptive neurons in chronic pain states are often slightly depolarized. To capture inhibitors that bind the inactivated state, we must force the channels into this conformation.

  • Clamp the cells to a holding potential that yields 20% to 50% channel inactivation (empirically determined per cell line, typically between -60 mV and -40 mV).

3. Compound Incubation & Internal Controls

  • Apply the 3-chloro-2-methoxypyridin-4-ol derived compounds at varying concentrations (e.g., 0.001 µM to 10 µM).

  • Self-Validating System: Run parallel wells with 0.1% DMSO (negative vehicle control, expected inhibition <5%) and 1 µM Tetrodotoxin (TTX) (positive control, expected inhibition >95%). If the controls fall outside these parameters, the plate data must be discarded.

  • Incubate for 3 to 5 minutes to allow the lipophilic compounds to partition into the membrane and access the VSD4 pocket.

4. Current Elicitation & Data Acquisition

  • Apply a depolarizing pulse to -10 mV for 20 milliseconds at a rate of 0.1 Hz to elicit the sodium current.

  • Measure the peak inward current. Calculate the fractional block by comparing the compound-treated peak current to the baseline current established during the vehicle control phase.

  • Generate dose-response curves using a standard 4-parameter logistic fit to derive the IC₅₀.

Workflow S1 Culture HEK293-NaV1.7 Cells S2 Establish Whole-Cell Voltage Clamp S1->S2 S3 Apply Holding Potential (20-50% Inactivation) S2->S3 S4 Incubate with Analog Compounds S3->S4 S5 Pulse to -10mV & Calculate IC50 S4->S5

Fig 2. Automated PatchXpress workflow for evaluating state-dependent NaV1.7 channel block.

Conclusion

For drug development professionals engineering next-generation analgesics, the selection of the lipophilic tail is as critical as the sulfonamide headgroup. Experimental data definitively shows that utilizing 3-chloro-2-methoxypyridin-4-ol as a building block for biaryl acyl-sulfonamides provides a superior therapeutic window compared to simpler phenoxy alternatives. By leveraging state-dependent electrophysiology, researchers can accurately validate the profound NaV1.5 selectivity granted by the steric and electronic properties of this specific pyridinol motif.

References

  • DiMauro, E. F., et al. (2016). Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. Journal of Medicinal Chemistry, 59(17), 7818–7839. URL:[Link]

  • Amgen Inc. (2017). Biaryl acyl-sulfonamide compounds as sodium channel inhibitors (US Patent 9,663,508). U.S. Patent and Trademark Office.
  • Chernov-Rogan, T., et al. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proceedings of the National Academy of Sciences (PNAS), 115(4), E827-E835. URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive EHS Guide: Proper Disposal Procedures for 3-Chloro-2-methoxypyridin-4-OL

As a Senior Application Scientist, ensuring the integrity of your research goes beyond the bench—it extends to the rigorous, safe, and compliant management of your chemical inventory. 3-Chloro-2-methoxypyridin-4-ol is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the integrity of your research goes beyond the bench—it extends to the rigorous, safe, and compliant management of your chemical inventory. 3-Chloro-2-methoxypyridin-4-ol is a specialized halogenated heterocyclic building block frequently utilized in drug discovery and complex chemical synthesis[1]. Because it contains both a covalently bound halogen (chlorine) and a biologically active pyridine core, its disposal requires strict adherence to environmental and laboratory safety protocols[2].

This guide provides a self-validating, mechanistic approach to the disposal of 3-Chloro-2-methoxypyridin-4-ol, ensuring your laboratory remains compliant, safe, and environmentally responsible.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physical and chemical properties that dictate the compound's waste classification. Pyridine derivatives are often toxic, irritating to the skin and eyes, and harmful to aquatic environments[3]. The presence of the chlorine atom classifies this compound as a , which legally dictates its end-of-life waste stream[1].

PropertyValue
Chemical Name 3-Chloro-2-methoxypyridin-4-ol
CAS Number 1227600-52-3
Molecular Formula C 6​ H 6​ ClNO 2​
Molecular Weight 159.57 g/mol
Structural Class Halogenated Heterocycle (Pyridine Derivative)
Primary Waste Stream Halogenated Organic Waste

Mechanistic Rationale: Why Segregation is Critical

As researchers, we must recognize that the covalently bound chlorine atom on the pyridine ring fundamentally alters the compound's thermodynamic degradation profile. When non-halogenated organic solvents are incinerated, they are typically burned for energy recovery. However, halogenated heterocycles like 3-Chloro-2-methoxypyridin-4-ol require specialized (>1000°C)[4].

If combusted at suboptimal temperatures, the carbon-chlorine bonds can undergo radical recombination to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[5]. Furthermore, the complete oxidation of chlorinated organics generates corrosive hydrogen chloride (HCl) gas, which must be neutralized downstream using caustic scrubbers[4]. Mixing even a trace amount (e.g., >1-5%) of this compound into a non-halogenated waste carboy legally reclassifies the entire drum under EPA RCRA guidelines, drastically altering the required incineration chemistry and significantly increasing disposal costs[2].

Standard Operating Procedure (SOP): Disposal Workflows

To maintain a self-validating safety system, every step of the disposal process must be verifiable and designed to prevent cross-contamination.

Protocol A: Liquid Waste (Organic Solutions)
  • Container Compatibility Verification : Use high-density polyethylene (HDPE) carboys or PTFE-lined glass containers. Pyridine derivatives can degrade certain low-density plastics over time, leading to microscopic leaks[6].

  • Active Segregation : Actively separate this waste into a designated "Halogenated Organic Waste" container[2]. Keep the container vapor-tight and securely closed at all times unless actively adding waste to prevent the escape of volatile, toxic fumes[7].

  • Real-Time Labeling : Apply a standardized Hazardous Waste tag immediately upon adding the first drop of waste. Explicitly list "3-Chloro-2-methoxypyridin-4-ol" and the solvent percentages (e.g., "Dichloromethane 95%, 3-Chloro-2-methoxypyridin-4-ol 5%"). Do not use chemical formulas or abbreviations, as this violates EHS compliance[7].

Protocol B: Solid Waste & Contaminated Consumables
  • Pure Solid Waste : Unused or expired powder must remain in its original tightly sealed container, labeled as hazardous waste, and submitted for lab pack disposal[7].

  • Consumables : Gloves, weighing paper, and pipette tips contaminated with the compound must be segregated into a designated solid hazardous waste bin (often a poly-lined box), strictly separated from municipal trash or biological waste[8].

  • Empty Container Management : Empty primary vials should be left in a certified chemical fume hood overnight to evaporate residual volatile solvents. Afterward, triple-rinse the vial with a compatible solvent (adding the rinsate to the halogenated liquid waste stream), deface the original label with a thick marker to prevent misidentification, and dispose of the glass in a designated broken glass or solid waste box[9].

Waste Segregation and Disposal Workflow

WasteWorkflow Start 3-Chloro-2-methoxypyridin-4-ol Waste Generated State Physical State? Start->State Liquid Liquid/Solution State->Liquid Dissolved Solid Solid/Powder State->Solid Pure/Contaminated OrgAq Solvent Type? Liquid->OrgAq SolidWaste Solid Hazardous Waste Container Solid->SolidWaste Org Organic Solvent OrgAq->Org Aq Aqueous (>80% Water) OrgAq->Aq HaloWaste Halogenated Organic Waste Container Org->HaloWaste AqWaste Halogenated Aqueous Waste Container Aq->AqWaste Incineration High-Temperature Incineration (RCRA) HaloWaste->Incineration AqWaste->Incineration SolidWaste->Incineration

Halogenated waste segregation and disposal workflow for 3-Chloro-2-methoxypyridin-4-ol.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to minimize exposure and environmental contamination.

  • Evacuate and Ventilate : Pyridine derivatives possess strong, often noxious odors and act as respiratory irritants. Isolate the immediate area and ensure the or room ventilation is maximizing air turnover[6].

  • Advanced PPE : Don double-layered nitrile gloves or Viton gloves, chemical splash goggles, and a fully buttoned lab coat. Single-layer gloves can be rapidly permeated by halogenated solvents, acting as an occlusive carrier that drives the toxicant directly into the skin[2].

  • Containment : Cover the spill with an inert absorbent material such as sand, vermiculite, or spill control pillows[7]. Never use combustible materials like sawdust, as halogenated organics can react or create a fire hazard under certain conditions.

  • Collection : Sweep the absorbed material using non-sparking tools and place it into a sealable hazardous waste bag or bucket. Tag it immediately as "Halogenated Hazardous Waste" for EHS pickup[10].

  • Decontamination : Wash the affected benchtop or floor with a mild detergent solution, collecting the wash water as aqueous hazardous waste.

References

  • Halogenated Solvents: Waste Disposal Procedures. Washington State University Environmental Health & Safety. Available at:[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Division of Research Safety. Available at:[Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Chemical Waste Disposal Guidelines. Georgia Tech Environmental Health & Safety. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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